molecular formula C31H24FN5O7 B15352460 [(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate

[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate

Cat. No.: B15352460
M. Wt: 597.5 g/mol
InChI Key: VRWGCWSOBIIKSR-GGWKSQAJSA-N
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Description

4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is a synthetic nucleoside analog characterized by the presence of a fluorine atom at the 4' position of adenosine and three benzoate groups at the 2', 3', and 5' positions

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include fluorinating agents like Selectfluor and benzoic acid derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.

Biology: In biological research, this compound is utilized to study nucleoside metabolism and to develop new therapeutic agents. Its fluorine atom can enhance the stability and binding affinity of nucleoside analogs.

Medicine: The compound has potential applications in the development of antiviral and anticancer drugs. Its unique structure allows it to interfere with viral replication and cancer cell proliferation.

Industry: In the pharmaceutical industry, 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is used in the synthesis of active pharmaceutical ingredients (APIs) and as a chemical intermediate.

Mechanism of Action

The mechanism by which 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and stability, making it effective in inhibiting specific biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit nucleoside phosphorylases and kinases, which are crucial in nucleoside metabolism.

  • Receptors: It may interact with adenosine receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

  • Adenosine: The parent compound without fluorine and benzoate groups.

  • Fluoroadenosine: Adenosine with a fluorine atom at the 4' position.

  • Benzoic Acid Derivatives: Compounds with benzoate groups but lacking the adenosine structure.

Uniqueness: 4'-C-Fluoroadenosine 2',3',5'-Tribenzoate is unique due to the combination of fluorine and multiple benzoate groups, which enhance its chemical and biological properties compared to similar compounds.

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Properties

Molecular Formula

C31H24FN5O7

Molecular Weight

597.5 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23-,24+,27+,31+/m0/s1

InChI Key

VRWGCWSOBIIKSR-GGWKSQAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F

Origin of Product

United States

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